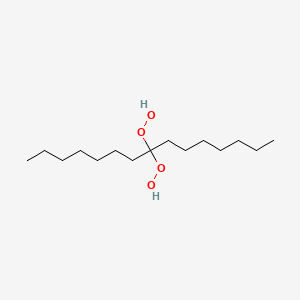
8,8-Dihydroperoxypentadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8-Dihydroperoxypentadecane is an organic peroxide compound characterized by the presence of two hydroperoxy groups attached to the eighth carbon of a pentadecane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dihydroperoxypentadecane typically involves the hydroperoxidation of pentadecane. This can be achieved through the reaction of pentadecane with hydrogen peroxide in the presence of a catalyst, such as a transition metal complex. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective formation of the hydroperoxide groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 8,8-Dihydroperoxypentadecane can undergo various chemical reactions, including:
Oxidation: The hydroperoxy groups can be further oxidized to form more complex peroxides or other oxygenated derivatives.
Reduction: Reduction of the hydroperoxy groups can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The hydroperoxy groups can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of more complex peroxides or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pentadecane derivatives.
Aplicaciones Científicas De Investigación
8,8-Dihydroperoxypentadecane has several applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions due to its ability to generate free radicals.
Biology: Studied for its potential role in oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mecanismo De Acción
The mechanism of action of 8,8-Dihydroperoxypentadecane primarily involves the generation of free radicals through the homolytic cleavage of the hydroperoxy groups. These free radicals can initiate various chemical reactions, including polymerization and oxidation processes. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparación Con Compuestos Similares
8-Oxo-2’-deoxyguanosine: An oxidized derivative of deoxyguanosine, commonly used as a biomarker for oxidative stress.
8-Hydroxyquinoline: Known for its wide range of biological activities, including antimicrobial and anticancer effects.
Uniqueness: 8,8-Dihydroperoxypentadecane is unique due to its specific structure and the presence of two hydroperoxy groups, which confer distinct reactivity and potential applications compared to other similar compounds. Its ability to generate free radicals makes it particularly valuable in polymerization and oxidative processes.
Propiedades
Número CAS |
618067-98-4 |
|---|---|
Fórmula molecular |
C15H32O4 |
Peso molecular |
276.41 g/mol |
Nombre IUPAC |
8,8-dihydroperoxypentadecane |
InChI |
InChI=1S/C15H32O4/c1-3-5-7-9-11-13-15(18-16,19-17)14-12-10-8-6-4-2/h16-17H,3-14H2,1-2H3 |
Clave InChI |
PJIHIKIPNVKBPP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(CCCCCCC)(OO)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[(E)-Benzylideneamino]phenyl}formamide](/img/structure/B12570893.png)
![(1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12570913.png)
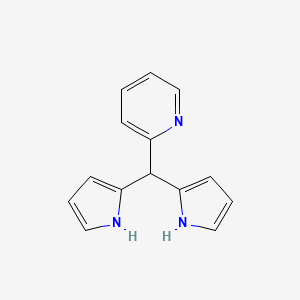
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate](/img/structure/B12570922.png)
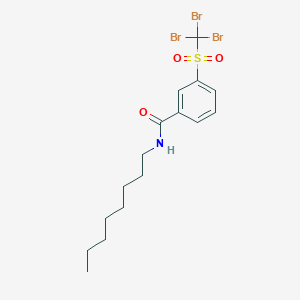
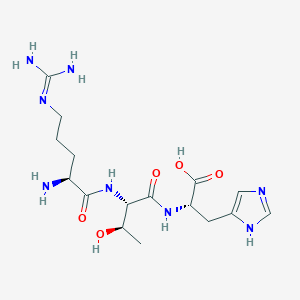
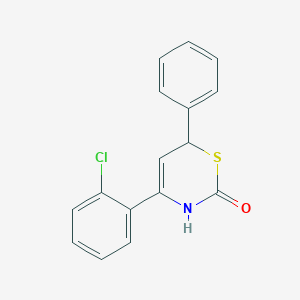
![5-Methoxy-4-[2-(morpholin-4-yl)ethoxy]-2-nitrobenzaldehyde](/img/structure/B12570934.png)


![6-(2-Nitrophenyl)-3-(4-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12570964.png)
![4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate](/img/structure/B12570978.png)
